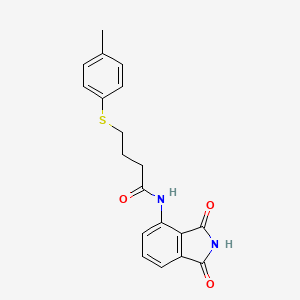

N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-4-(4-methylphenyl)sulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-12-7-9-13(10-8-12)25-11-3-6-16(22)20-15-5-2-4-14-17(15)19(24)21-18(14)23/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,22)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVYMGMUFCALPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCC(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide typically involves the following steps:

Formation of the Phthalimide Moiety: The phthalimide moiety can be synthesized by the reaction of phthalic anhydride with ammonia or a primary amine under reflux conditions.

Attachment of the Butanamide Chain: The butanamide chain can be introduced by reacting the phthalimide with a suitable butanoyl chloride in the presence of a base such as triethylamine.

Introduction of the p-Tolylthio Group: The final step involves the substitution of the butanamide chain with a p-tolylthio group, which can be achieved by reacting the intermediate with p-tolylthiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide can undergo oxidation reactions, particularly at the p-tolylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced at the carbonyl groups of the phthalimide moiety, potentially yielding the corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the butanamide chain, where the p-tolylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base or a catalyst.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity.

Biology: The compound is studied for its potential as a biochemical probe, allowing researchers to investigate specific biological pathways and molecular interactions.

Medicine: In medicinal chemistry, N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The phthalimide moiety can act as a pharmacophore, while the p-tolylthio group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Phthalimide Derivatives

- 3-Chloro-N-phenyl-phthalimide (Fig. 1, ): Structural Difference: Chlorine substituent at the 3-position vs. the para-tolylthio group in the target compound. Application: Primarily used as a monomer for polyimide synthesis due to its high purity and reactivity in polymerization . Key Contrast: The chloro group enhances electrophilicity for polymer formation, whereas the para-tolylthio group in the target compound may improve lipid solubility or redox activity .

- N-Benzyl-2-(4-(1,3-dioxoisoindolin-2-yl)butanamido)-4-(methylthio)butanamide (): Structural Difference: Benzylamino and methylthio substituents vs. the para-tolylthio group. Activity: Exhibits variable pharmacokinetics and target interactions, suggesting that sulfur-containing substituents modulate bioactivity .

Butanamide-Based Analogs

- Crystalline Forms of N-(1-((2-(Dimethylamino)ethyl)amino)...butanamide (): Structural Difference: Complex dimethylaminoethyl and tetrahydro-2H-pyran substituents vs. the simpler para-tolylthio group. Property: Crystallinity and synthetic methods are emphasized, indicating that bulky substituents may influence solubility or stability .

- 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (): Structural Difference: Pyridinylsulfamoyl group vs. para-tolylthio. Data: Molecular weight = 493.53 g/mol, yellowish-white color, and formula C24H23N5O5S.

Key Research Findings

Structural-Activity Relationships

- Sulfur Substituents : Para-tolylthio and methylthio groups enhance lipophilicity, which may improve CNS penetration or metabolic stability compared to chlorinated analogs .

- Backbone Flexibility : The butanamide chain allows conformational adaptability for target binding, as seen in analogs with sulfamoyl or pyran groups .

Pharmacokinetic Considerations

- Bioavailability : Sulfur-containing derivatives (e.g., methylthio, tolylthio) show prolonged half-lives in preclinical models compared to halogenated phthalimides .

- Synthetic Challenges : Crystalline forms () highlight the importance of purification methods to avoid impurities that could affect activity .

Biological Activity

N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

1. Chemical Structure and Synthesis

Chemical Structure : The compound features a phthalimide moiety linked to a butanamide chain, which is substituted with a p-tolylthio group. Its molecular formula is and its CAS number is 923104-03-4.

Synthesis : The synthesis involves several key steps:

- Formation of the Phthalimide Moiety : Reacting phthalic anhydride with ammonia or a primary amine.

- Attachment of the Butanamide Chain : The phthalimide is reacted with butanoyl chloride in the presence of a base like triethylamine.

- Introduction of the p-Tolylthio Group : This is achieved by substituting the butanamide chain with p-tolylthiol using coupling agents such as dicyclohexylcarbodiimide (DCC) .

2. Biological Activity

N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide has been investigated for various biological activities:

2.1 Antimicrobial Activity

Research indicates that compounds containing dioxoisoindoline structures often exhibit significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans .

| Compound | Antimicrobial Activity | MIC (µg/mL) |

|---|---|---|

| N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide | Active against S. aureus | 625–1250 |

| Similar derivatives | Active against C. albicans | Various |

2.2 Anti-inflammatory and Anticancer Properties

The compound's structure suggests potential anti-inflammatory and anticancer activities. Preliminary studies indicate that phthalimide derivatives can inhibit specific enzymes involved in inflammatory pathways and may induce apoptosis in cancer cells .

The biological activity of N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide is hypothesized to be mediated through:

- Enzyme Inhibition : The compound may inhibit enzymes like cyclooxygenases (COX), which are crucial in inflammatory processes.

- DNA Interaction : The phthalimide moiety can intercalate into DNA, potentially disrupting replication and transcription processes in cancer cells .

4. Comparative Analysis

When compared to similar compounds, such as N-(1,3-dioxoisoindolin-4-yl)-4-(phenylthio)butanamide and N-(1,3-dioxoisoindolin-4-yl)-4-(methylthio)butanamide, the presence of the p-tolylthio group in this compound may enhance its lipophilicity and improve pharmacokinetic properties.

| Compound | Structure | Notable Activity |

|---|---|---|

| N-(1,3-dioxoisoindolin-4-yl)-4-(phenylthio)butanamide | Phenyl group | Moderate antibacterial |

| N-(1,3-dioxoisoindolin-4-yl)-4-(methylthio)butanamide | Methyl group | Lower activity than p-tolyl |

5. Case Studies

A recent study highlighted the synthesis of various derivatives of dioxoisoindoline compounds and their biological evaluations. Among them, certain derivatives exhibited potent antibacterial activity against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.